molecular formula C7H3ClF3NO2 B14026105 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde

2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde

Cat. No.: B14026105
M. Wt: 225.55 g/mol
InChI Key: BYWDEIAXWYSPDM-UHFFFAOYSA-N
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Description

However, 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde (CAS 505084-57-1) is extensively documented . This discrepancy may arise from a nomenclature error or data limitations. For this article, the latter compound will be analyzed, with clarifications noted.

Properties

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO2/c8-6-1-4(3-13)5(2-12-6)14-7(9,10)11/h1-3H

InChI Key

BYWDEIAXWYSPDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and trifluoromethoxybenzene.

    Reaction Conditions: The reaction conditions often include the use of reagents like thionyl chloride (SOCl2) for chlorination and trifluoromethoxybenzene for introducing the trifluoromethoxy group.

    Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used to facilitate the reactions.

    Purification: The final product is purified using techniques like column chromatography to obtain high purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and distillation, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.

    Reduction: 2-Chloro-5-(trifluoromethoxy)isonicotinalcohol.

    Substitution: 2-Methoxy-5-(trifluoromethoxy)isonicotinaldehyde.

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₃ClF₃NO
  • Molecular Weight : 209.553 g/mol
  • Density : 1.499 g/cm³
  • Boiling Point : 254.1°C at 760 mmHg
  • Melting Point : 107.5°C
  • Vapor Pressure : 0.0176 mmHg at 25°C
  • Structure : A pyridine ring substituted with chlorine at position 2, a trifluoromethyl group at position 5, and an aldehyde at position 4.

This compound is a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoromethyl group, which enhances stability and reactivity in cross-coupling reactions .

Comparison with Structural Analogs

The following compounds share the isonicotinaldehyde core but differ in substituents, leading to variations in physical properties and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Boiling Point (°C) Melting Point (°C) Key Applications/Notes
2-Chloro-5-(trifluoromethyl)isonicotinaldehyde (505084-57-1) C₇H₃ClF₃NO 209.55 Cl (2), CF₃ (5), CHO (4) 254.1 107.5 Pharmaceutical intermediates
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde (1282516-32-8) C₈H₈ClNO₃ 201.61 Cl (2), CH₂OCH₃ (5), CHO (4) Not reported Not reported Synthetic flexibility via ether cleavage
2-Fluoro-5-methylisonicotinaldehyde (1227512-02-8) C₇H₆FNO 139.12* F (2), CH₃ (5), CHO (4) Not reported Not reported Fluorinated drug candidates
2-Chloro-5-(3-methylthiophenyl)isonicotinic acid (1261931-42-3) C₁₃H₁₀ClNO₂S 279.74 Cl (2), C₆H₃SCH₃ (5), COOH (4) Not reported Not reported Sulfur-containing bioactive molecules
2-Chloro-5-(difluoromethyl)nicotinaldehyde (1803702-90-0) C₇H₅ClF₂NO 200.57 Cl (2), CHF₂ (5), CHO (4) Not reported Not reported High similarity (0.93) to target compound

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity :

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability, making it valuable in drug design .
  • Methoxymethoxy (CH₂OCH₃) : Offers synthetic versatility; the ether group can be deprotected to introduce hydroxyl groups .
  • Fluorine (F) : Increases electronegativity and bioavailability, common in CNS-targeting drugs .
  • Methylthiophenyl (C₆H₃SCH₃) : Introduces sulfur, improving binding to metal catalysts or biological targets .

Physical Property Trends: The trifluoromethyl group in the target compound contributes to a higher boiling point (254.1°C) compared to non-fluorinated analogs, due to increased molecular weight and intermolecular forces . Vapor pressure (0.0176 mmHg) is lower than typical aldehydes, suggesting reduced volatility, advantageous for handling in industrial processes .

Applications in Medicinal Chemistry :

  • The target compound and its analogs (e.g., CAS 1803671-08-0) are prioritized in antibiotic and antiviral research due to their similarity scores (>0.90) to bioactive molecules .
  • The methylthiophenyl variant (CAS 1261931-42-3) is explored as a fluorescent probe or kinase inhibitor intermediate .

Research Implications and Challenges

  • Synthetic Challenges : Difluoromethyl and trifluoromethyl groups require specialized fluorination techniques, increasing production costs .
  • Stability Issues : Aldehydes are prone to oxidation; electron-withdrawing substituents like CF₃ may mitigate this by stabilizing the carbonyl group .
  • Regulatory Considerations : Fluorinated compounds often face stringent environmental regulations due to persistence in ecosystems .

Biological Activity

2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant case studies.

The compound features a trifluoromethoxy group, which enhances its lipophilicity and may facilitate interactions with biological membranes and proteins. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest its potential against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is a significant target in tuberculosis drug development. In vitro assays have shown that the compound can inhibit the growth of Mtb strains, indicating its potential as a lead compound in anti-infective therapies .

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Studies on related compounds suggest that similar derivatives can inhibit key inflammatory mediators such as COX-1 and COX-2. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against these enzymes, indicating a potential for developing anti-inflammatory drugs based on this scaffold .

Case Study 1: Tuberculosis Inhibition

In a focused screening set against CYP121A1, a cytochrome P450 enzyme from Mtb, several compounds were synthesized and tested for their inhibitory activity. One compound showed improved activity against Mtb strain H37Rv with an MIC90 of approximately 12.5–50 μM under various assay conditions. The data suggested that modifications to the structure could yield compounds with enhanced activity .

Case Study 2: Anti-inflammatory Activity

A series of pyrimidine derivatives were tested for their anti-inflammatory effects, revealing significant inhibition of COX-2 activity. The derivatives exhibited selectivity indexes (SI) indicating their potency relative to standard anti-inflammatory drugs like celecoxib. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance biological activity .

Data Table: Biological Activity Overview

Activity Type Target Assay Conditions IC50/MIC (μM)
AntimicrobialMycobacterium tuberculosisIn vitro assaysMIC90 ~ 12.5–50
Anti-inflammatoryCOX-1/COX-2Enzyme inhibition assaysIC50 ~ 19.45 (COX-1), 23.8 (COX-2)
CytotoxicityVarious cancer cell linesCell viability assaysIC50 values vary by cell type

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